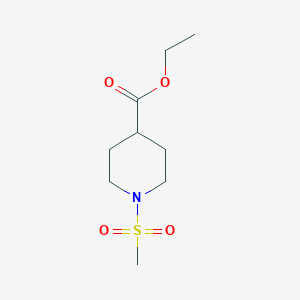

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEISHOJDDIABID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349946 | |

| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217487-18-8 | |

| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a heterocyclic organic compound that belongs to the class of N-sulfonylated piperidines. While specific research on this particular molecule is not extensively published, its structural motifs—the piperidine core and the sulfonamide group—are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonamide group, on the other hand, is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, drawing upon data from its precursors and structurally related compounds to offer valuable insights for researchers in drug discovery and development.

Chemical Identity and Physical Properties

A solid understanding of the chemical and physical properties of a compound is foundational for its application in research and development.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 320424-42-8 | [1] |

| Molecular Formula | C₉H₁₇NO₄S | [1] |

| Molecular Weight | 235.30 g/mol | [1] |

| InChI | 1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | [1] |

| InChIKey | ZEISHOJDDIABID-UHFFFAOYSA-N | [1] |

| SMILES | O=C(C1CCN(S(=O)(C)=O)CC1)OCC | [1] |

Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Melting Point | Not experimentally determined. Expected to be a low to medium melting solid based on its structure. | Inferred |

| Boiling Point | Not applicable (solid at standard conditions). | |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred |

Synthesis and Characterization

The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on the N-sulfonylation of its well-characterized precursor, ethyl piperidine-4-carboxylate.

Proposed Synthesis Workflow

The most direct and common method for the synthesis of N-sulfonylpiperidines is the reaction of the parent piperidine with a sulfonyl chloride in the presence of a base.[2][3]

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for the N-sulfonylation of a secondary amine and should be optimized for this specific substrate.[2]

-

Preparation: To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2-1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled and stirred reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography on silica gel.

Characterization and Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methylsulfonyl group (a singlet around 2.8-3.0 ppm). The piperidine ring protons would appear as a series of multiplets in the range of 1.5-3.8 ppm. The protons alpha to the nitrogen and the ester group will be the most downfield shifted.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a carbonyl carbon from the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl carbon of the sulfonyl group is expected around 35-40 ppm. The piperidine ring carbons would resonate in the 25-50 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1730-1740 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) are expected in the ranges of 1320-1360 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).[4]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 235 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, M-45), the ethyl group (-C₂H₅, M-29), and cleavage of the piperidine ring.

Potential Applications in Drug Discovery

The structural components of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate suggest its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Biologically Active Molecules

The piperidine ring is a key component of many drugs targeting the central nervous system (CNS). The N-sulfonyl group can act as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of a molecule. The ethyl ester provides a convenient handle for further chemical modifications, such as conversion to amides, carboxylic acids, or alcohols, allowing for the exploration of a wide range of chemical space.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Abstract

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique structural motif, combining a piperidine core with an N-sulfonyl group and an ethyl carboxylate, makes it a versatile intermediate for developing novel therapeutics. This guide provides an in-depth, scientifically grounded overview of the predominant synthesis strategy for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, field-proven protocol. We will explore the reaction mechanism, critical process parameters, and the logic behind the procedural design, ensuring a comprehensive and actionable understanding for laboratory application.

Introduction and Strategic Overview

The synthesis of N-sulfonylated piperidines is a cornerstone of drug discovery, as the sulfonamide group is a key pharmacophore that can modulate the physicochemical properties and biological activity of a molecule. The target compound, Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, is typically prepared via a direct and efficient one-step N-sulfonylation of a commercially available precursor.

The most reliable and widely adopted synthetic strategy involves the reaction of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with methanesulfonyl chloride (MsCl) in the presence of a suitable base. This approach is favored for its high efficiency, operational simplicity, and scalability.

The core transformation is the formation of a stable sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl group. This guide will dissect this key reaction, providing both the theoretical framework and a detailed practical protocol.

Caption: High-level overview of the primary synthetic route.

Mechanistic Insights: The N-Sulfonylation Reaction

The formation of the N-sulfonyl bond is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood mechanism that underscores the importance of each component in the reaction mixture.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of ethyl isonipecotate acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.

-

Chloride Ejection: This attack forms a transient tetrahedral intermediate. The intermediate rapidly collapses, ejecting a chloride ion as a good leaving group.

-

Proton Abstraction (Neutralization): The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A non-nucleophilic base, typically an organic amine like triethylamine (TEA), is crucial at this stage. The base abstracts the proton from the nitrogen, yielding the final, neutral sulfonamide product and a triethylammonium chloride salt.

The use of a base is non-negotiable; without it, the HCl generated would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Caption: Logical flow of the N-sulfonylation reaction mechanism.

In-Depth Protocol and Experimental Design

This section presents a robust and reproducible protocol for the synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate. The choices of reagents, solvents, and conditions are rationalized based on established chemical principles and safety considerations.

Reagent and Parameter Selection

| Parameter | Selection | Rationale and Causality |

| Starting Material | Ethyl piperidine-4-carboxylate | A readily available and relatively inexpensive commercial starting material.[1][2][3] |

| Sulfonylating Agent | Methanesulfonyl Chloride (MsCl) | Highly reactive and efficient for forming the sulfonamide bond. Methanesulfonic anhydride is a viable but less common alternative.[4] |

| Base | Triethylamine (TEA) | A non-nucleophilic organic base that effectively neutralizes the HCl byproduct without competing in the main reaction. An excess (1.1 to 1.5 equivalents) is used to ensure complete neutralization.[4] |

| Solvent | Dichloromethane (DCM) | An aprotic, relatively non-polar solvent that provides good solubility for the reactants and does not interfere with the reaction.[4] |

| Temperature | 0 °C to Room Temperature | The initial addition at 0 °C is critical to control the exothermic reaction between the amine and MsCl, preventing side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[4] |

| Workup | Aqueous Washes (HCl, NaHCO₃) | A standard procedure to remove unreacted base (acid wash) and unreacted MsCl (which hydrolyzes to methanesulfonic acid, removed by base wash).[4] |

| Purification | Flash Chromatography | The standard method for purifying organic compounds of moderate polarity, ensuring high purity of the final product.[4] |

Step-by-Step Experimental Protocol

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq.)

-

Methanesulfonyl chloride (1.2 eq.)

-

Triethylamine (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq.) and dissolve it in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture via a syringe. Causality Note: A slow, controlled addition is crucial to manage the exotherm and prevent the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[4] Causality Note: These washes systematically remove the triethylammonium salt, excess base, and any hydrolyzed methanesulfonyl chloride.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate as a pure compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a robust and well-characterized process, hinging on the fundamental principles of nucleophilic substitution. The N-sulfonylation of ethyl isonipecotate with methanesulfonyl chloride in the presence of triethylamine provides a high-yielding and scalable route to this valuable pharmaceutical intermediate. By carefully controlling key parameters—particularly temperature during reagent addition—and employing a systematic workup and purification strategy, researchers can reliably obtain this compound in high purity. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, ensuring both efficiency and success in the laboratory.

References

-

PrepChem.com . Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

MDPI . Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

European Patent Office . EP 321548 - 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Available from: [Link]

-

UCL Discovery . RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

-

ResearchGate . How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available from: [Link]

-

ResearchGate . An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

PubChem . Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate | C9H17NO4S | CID 66972870. Available from: [Link]

-

ResearchGate . Main routes to the piperidine cycle synthesis. Available from: [Link]

-

DTIC . Piperidine Synthesis. Available from: [Link]

-

CORE Scholar . Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. Available from: [Link]

-

Organic Syntheses Procedure . 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

Sources

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" safety and handling

Safety, Handling, and Synthesis Protocols for Drug Discovery[1][2]

Executive Summary

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) is a specialized piperidine derivative functioning as a critical intermediate in medicinal chemistry.[1] It serves as a scaffold for G-protein coupled receptor (GPCR) agonists and enzyme inhibitors, leveraging the piperidine ring's ability to orient functional groups in 3D space.[2]

This guide addresses the dual-phase safety requirements : handling the final stable solid product and managing the high-risk synthesis phase involving methanesulfonyl chloride (MsCl).[1] The protocols below prioritize engineering controls over administrative controls, adhering to the hierarchy of hazard control.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate |

| CAS Number | 320424-42-8 |

| Molecular Formula | C₉H₁₇NO₄S |

| Molecular Weight | 235.30 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM); Low water solubility |

| Precursor | Ethyl isonipecotate (Liquid, CAS 1126-09-6) |

Hazard Identification & Toxicology

While the final ester is moderately hazardous, the synthesis precursors pose severe risks .[2]

GHS Classification (Final Product)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Critical Synthesis Hazards (Reagents)[2]

-

Methanesulfonyl Chloride (MsCl): Highly toxic (LC50 Inhalation), corrosive, lachrymator.[2] Reacts violently with water to release HCl gas.

-

Triethylamine (Et₃N): Flammable liquid, causes severe skin burns.[2]

-

Dichloromethane (DCM): Volatile organic solvent, potential carcinogen, permeates standard nitrile gloves rapidly.[2]

Safe Handling Protocols (Engineering & PPE)

4.1 Engineering Controls

-

Primary Containment: All handling of the solid powder must occur within a Class I Fume Hood or a Powder Weighing Station (HEPA filtered) to prevent inhalation sensitization.

-

Synthesis Containment: Reactions involving MsCl must be performed in a fume hood with a face velocity of >100 fpm (0.5 m/s) .

-

Static Control: The solid powder may be combustible. Use anti-static weighing boats and ground all metal equipment.

4.2 Personal Protective Equipment (PPE) Matrix

| Task | Hand Protection | Respiratory Protection | Eye/Face Protection |

| Handling Solid Product | Nitrile (0.11 mm, min) | N95 (if outside hood) | Safety Glasses w/ Side Shields |

| Synthesis (MsCl/DCM) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | P100/OV Cartridge (Backup) | Chemical Splash Goggles + Face Shield |

| Quenching Reaction | Heavy Duty Neoprene | Full Face Respirator (if HCl risk) | Chemical Splash Goggles |

Technical Insight: Standard nitrile gloves degrade in <5 minutes when exposed to DCM (Dichloromethane).[2] For synthesis, use laminate gloves (e.g., Ansell Barrier) under nitrile gloves to provide chemical resistance while maintaining dexterity.[2]

Synthesis & Processing: The "Self-Validating" Protocol

This protocol describes the sulfonylation of ethyl isonipecotate.[1] It is designed with built-in safety checkpoints (SC) to prevent runaway reactions or exposure.[1]

Reaction Scheme: Ethyl isonipecotate + MsCl + Et₃N → Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate + Et₃N[1][2]·HCl

Step-by-Step Methodology

-

Setup (SC-1):

-

Solvation:

-

Dissolve 1.0 eq of Ethyl isonipecotate (CAS 1126-09-6) in dry DCM (10 mL/g).

-

Add 1.5 eq of Triethylamine (Et₃N).

-

-

Addition (Critical Safety Step):

-

Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise via a pressure-equalizing addition funnel over 30 minutes.[1]

-

Checkpoint: Monitor internal temperature; do not exceed 10°C.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: TLC (30% EtOAc/Hexane) should show disappearance of the amine (ninhydrin stain active) and appearance of the UV-active sulfonamide.

-

-

Quenching (SC-2):

-

Cool back to 0°C. Slowly add saturated NaHCO₃ solution. Reason: Neutralizes excess MsCl and HCl safely.[1]

-

-

Workup:

-

Separate organic layer. Wash with 1M HCl (removes unreacted amine), then Brine.[2]

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and the safety decision gates required at each step.

Figure 1: Synthesis workflow emphasizing the critical safety zone during the exothermic addition of methanesulfonyl chloride.

Emergency Response

| Incident | Immediate Action |

| Skin Contact (MsCl) | IMMEDIATE washing with soap/water for 15 min. Discard contaminated leather/clothing. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[4] Consult ophthalmologist. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[2] Pulmonary edema may be delayed (MsCl exposure). |

| Spill (Solid) | Wet sweep to avoid dust. Place in hazardous waste container. |

| Spill (Liquid Reagents) | Evacuate area. Absorb with vermiculite.[3] Do NOT use water on MsCl spills (generates HCl gas). |

References

-

Sigma-Aldrich. (2024).[5] Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Product Sheet. Sigma-Aldrich.[1][6] Link[2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66972870, Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate. PubChem.[7] Link[2][7]

-

ChemScene. (2024). Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Safety Data Sheet. ChemScene. Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). Dichloromethane (Methylene Chloride) Hazard Recognition. United States Department of Labor. Link[2]

-

Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for standard sulfonylation mechanisms).

Sources

- 1. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 320424-42-8 [sigmaaldrich.com]

- 7. Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate | C9H17NO4S | CID 66972870 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" material safety data sheet (MSDS)

A Comprehensive Lifecycle & Handling Manual for Drug Discovery

Part 1: Chemical Identity & Molecular Architecture

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a specialized piperidine scaffold used primarily as a building block in the synthesis of pharmaceutical agents. Unlike simple piperidines, the

1.1 Compound Profile

| Parameter | Technical Specification |

| CAS Number | 320424-42-8 |

| IUPAC Name | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate |

| Synonyms | 1-Methanesulfonyl-piperidine-4-carboxylic acid ethyl ester; N-Mesyl ethyl isonipecotate |

| Molecular Formula | C |

| Molecular Weight | 235.30 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate |

| Melting Point | 96–100 °C (Typical range, lot dependent) |

1.2 Structural Significance

The compound features two critical reactive centers for medicinal chemistry:

-

The Ethyl Ester (C-4): A masked carboxylic acid. It serves as an electrophile for amidation or can be hydrolyzed to the free acid for coupling reactions.

-

The Sulfonamide (N-1): This moiety is generally chemically inert under standard coupling conditions, acting as a protecting group or a permanent structural feature to modulate lipophilicity (LogP) and hydrogen bond acceptance.

Part 2: Risk Assessment & Safety Engineering (GHS)

Note: While specific toxicological data for this intermediate may be limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous sulfonamides and piperidine esters.

2.1 Hazard Classification (Predicted)

Signal Word: WARNING

| Hazard Category | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[1] |

2.2 Exposure Control & Handling Protocol

Engineering Controls:

-

Powder Handling: Must be performed inside a certified chemical fume hood.

-

Static Control: Use anti-static weighing boats; sulfonamides can carry static charge, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix:

-

Hands: Nitrile rubber (0.11 mm thickness minimum). Breakthrough time > 480 min.

-

Eyes: Chemical safety goggles. Face shield recommended if handling >10g.

-

Respiratory: N95 (US) or P1 (EU) dust mask required if handling outside a hood (not recommended).

2.3 Storage & Stability

-

Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of moisture and acids/bases.

-

Condition: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen) for long-term stability. Desiccate.

Part 3: Synthetic Utility & Manufacturing[1][4][6]

3.1 Synthesis Protocol: N-Sulfonylation

Reaction: Nucleophilic attack of ethyl isonipecotate on methanesulfonyl chloride (MsCl).

Reagents:

-

Ethyl isonipecotate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl isonipecotate (10 g, 63.6 mmol) and TEA (13.3 mL, 95.4 mmol) in anhydrous DCM (300 mL) in a round-bottom flask under Nitrogen.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add MsCl (5.4 mL, 70 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup:

-

Quench with water (100 mL).

-

Separate organic layer.[2]

-

Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then Brine. -

Dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography if necessary.

3.2 Workflow Visualization

The following diagram outlines the logical flow for synthesis and safety decision-making.

Figure 1: Synthetic workflow for the N-sulfonylation of ethyl isonipecotate.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized or purchased material must meet the following criteria before use in biological assays.

4.1 QC Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Confirms ethyl group (q, t) and mesyl singlet (~2.8 ppm). |

| Purity | HPLC-UV (254 nm) | > 95.0% Area |

| Residual Solvent | GC-Headspace | DCM < 600 ppm |

| Appearance | Visual | White to off-white crystalline solid |

4.2 1H-NMR Interpretation Guide (Predicted)

- 1.18 (t, 3H): Methyl of the ethyl ester.

- 1.6-2.0 (m, 4H): Piperidine ring protons (C3, C5).

-

2.4-2.5 (m, 1H): Methine proton at C4 (

- 2.85 (s, 3H): Key Diagnostic: Methylsulfonyl (Mesyl) methyl group.

- 2.9-3.6 (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2, C6).

- 4.10 (q, 2H): Methylene of the ethyl ester.

Part 5: Emergency Response Protocols

In the event of exposure, follow this logic flow immediately.

Figure 2: Emergency Response Decision Matrix.

References

-

PubChem. (n.d.).[3] Compound Summary: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.[4] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved October 26, 2023, from [Link] (General reference for piperidine scaffold utility).

Sources

Methodological & Application

Application Note: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate in Kinase Inhibitor Synthesis

Executive Summary: The "Solvent-Front" Strategy

In the precision design of ATP-competitive kinase inhibitors (Type I and Type II), the solvent-exposed region of the ATP binding pocket offers a critical opportunity for optimizing physicochemical properties without disrupting the essential hinge-binding interactions.

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) serves as a pivotal building block in this domain. Unlike basic

This guide details the synthesis, hydrolysis, and downstream amide coupling of this building block to generate "Solvent-Tail" motifs common in inhibitors targeting JAK , TYK2 , and PI3K pathways.

Chemical Profile & Mechanistic Role[1][2][3][4][5][6][7]

| Property | Specification |

| Compound Name | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate |

| CAS Number | 320424-42-8 |

| Molecular Formula | C |

| Molecular Weight | 235.30 g/mol |

| Role | Electrophilic "Tail" Precursor (via Acid) |

| Key Structural Feature | Sulfonyl Group: Reduces basicity; acts as a hydrogen bond acceptor.Ester: Masked carboxylic acid for amide coupling. |

Design Logic: The "hERG Evasion" Tactic

Many first-generation kinase inhibitors failed due to QT prolongation caused by basic amine interactions with the hERG potassium channel.

-

Problem: Basic amines (e.g.,

-methyl piperidine) are protonated at physiological pH, interacting with the aromatic cage of the hERG channel. -

Solution: The methanesulfonyl group withdraws electron density, neutralizing the nitrogen lone pair. This eliminates the positive charge at pH 7.4, drastically lowering hERG affinity while retaining the steric bulk needed to fill the solvent channel.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

This protocol converts commercially available ethyl isonipecotate into the sulfonylated building block.

Reagents:

-

Ethyl isonipecotate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Ethyl isonipecotate (10.0 g, 63.6 mmol) and anhydrous DCM (100 mL).

-

Base Addition: Add TEA (13.3 mL, 95.4 mmol) and cool the solution to 0 °C using an ice bath. Rationale: Cooling prevents exothermic runaway and minimizes bis-sulfonylation or hydrolysis of the reagent.

-

Sulfonylation: Add MsCl (5.9 mL, 76.3 mmol) dropwise over 20 minutes. Maintain internal temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Workup: Quench with saturated NaHCO

(50 mL). Extract the aqueous layer with DCM (2 x 50 mL). -

Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine. Dry over Na

SO-

Yield Expectations: >90% as a white/off-white solid. Usually requires no chromatography.

-

Protocol B: Hydrolysis to the Active Acid

The ester must be hydrolyzed to the carboxylic acid to participate in amide coupling with the kinase core.

Reagents:

-

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (from Protocol A)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (2.0 equiv) -

THF / Water (3:1 ratio)

Step-by-Step Methodology:

-

Dissolution: Dissolve the ester (10.0 g) in THF (60 mL) and Water (20 mL).

-

Saponification: Add LiOH·H

O (3.57 g, 2.0 equiv) in one portion. -

Reaction: Stir at RT for 3–6 hours. Note: If solubility is poor, add a small amount of Methanol.

-

Acidification (Critical): Concentrate THF in vacuo. Cool the remaining aqueous solution to 0 °C. Carefully acidify to pH ~2 using 1M HCl.

-

Isolation: The product, 1-(methylsulfonyl)piperidine-4-carboxylic acid , will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

-

Checkpoint: Verify structure by

H NMR (DMSO-d

-

Protocol C: Amide Coupling to Kinase Hinge Binder

Case Study Context: Coupling to a 4-amino-1H-pyrazole core (common in JAK inhibitors).

Reagents:

-

Carboxylic Acid (from Protocol B)[2] (1.1 equiv)

-

Amine Core (e.g., 4-amino-1-methyl-1H-pyrazole-3-carboxamide) (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT. Rationale: Pre-activation forms the active ester (OAt), ensuring rapid coupling.

-

Coupling: Add the Amine Core (1.0 mmol).

-

Completion: Stir at RT for 12–16 hours. Monitor by LC-MS for the mass [M+H]

.[1] -

Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO

, and Brine. -

Purification: Flash column chromatography (DCM:MeOH gradient) is typically required due to the polarity of the amide.

Visualization: Synthesis & Logic

Figure 1: Synthetic Workflow and Design Rationale

The following diagram illustrates the conversion of the ester to the active inhibitor moiety and its spatial role within the kinase pocket.

Caption: Figure 1. Synthesis pathway transforming the ethyl ester precursor into the active "Solvent-Tail" moiety of a kinase inhibitor. The final amide bond positions the sulfonyl-piperidine group in the solvent-exposed region of the ATP pocket.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Moisture in MsCl or solvent. | Distill MsCl or use fresh bottle; ensure DCM is anhydrous. |

| Bis-sulfonylation | Temperature too high during addition. | Strictly maintain <5 °C during MsCl addition. |

| Incomplete Hydrolysis | Ester insolubility in water. | Increase THF ratio or add Methanol to the solvent system. |

| Racemization | Not applicable for this achiral molecule. | N/A (Advantage of this specific linker). |

| Coupling Fails (Protocol C) | Steric hindrance of the amine. | Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for difficult amines. |

References

-

Compound Data: PubChem. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CID 66972870). National Library of Medicine. Link

-

Kinase Inhibitor Design: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates the principle of solvent-front solubilizing groups). Link

-

hERG Avoidance: Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry, 49(17), 5029-5046. (Context for replacing basic amines with sulfonyl groups). Link

-

Synthetic Protocol: "Preparation of 1-(methylsulfonyl)piperidine-4-carboxylic acid." Organic Syntheses, Representative procedure adapted from standard amide coupling methodologies found in: WO2010038465A1 (Isoquinoline derivatives). Link

Sources

"Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate" in fragment-based drug discovery

This Application Note and Protocol Guide details the utility, synthesis, and screening of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS: 320424-42-8) within Fragment-Based Drug Discovery (FBDD).

Executive Summary & Fragment Profile

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate represents a "privileged scaffold" in modern drug discovery. It combines the structural rigidity of the piperidine ring—found in numerous FDA-approved drugs—with two distinct functional vectors: a sulfonyl "cap" and an ester "growth point."

In the context of FBDD, this molecule serves two primary roles:

-

Neutral Fragment Probe: It acts as a non-ionizable, polar-neutral probe to interrogate sub-pockets (e.g., S1/S2 in proteases or allosteric sites in GPCRs) via hydrophobic interactions and hydrogen bond acceptance (sulfonyl oxygens).

-

Synthetic Building Block: It is the direct precursor to 1-(methylsulfonyl)piperidine-4-carboxylic acid , a critical intermediate for "growing" fragment hits into lead compounds via amide coupling.

Physicochemical Profile (Rule of 3 Compliance)

The compound exhibits ideal fragment-like properties, strictly adhering to the "Rule of 3" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

| Property | Value | FBDD Relevance |

| Molecular Weight | 235.30 Da | Ideal. Leaves significant "mass room" for elaboration (<500 Da limit). |

| cLogP | ~0.4 - 0.55 | Ideal. High water solubility; low risk of non-specific hydrophobic aggregation. |

| TPSA | ~63-72 Ų | Moderate. Good permeability; sulfonyl/ester groups provide specific polar contacts. |

| H-Bond Donors | 0 | Neutral. Reduces desolvation penalty upon binding. |

| H-Bond Acceptors | 4 | Interactions. Sulfonyl (2) and Ester (2) oxygens engage backbone amides or Ser/Thr/Tyr side chains. |

| Rotatable Bonds | 3 | Rigid. The piperidine core limits entropic penalty upon binding. |

Synthetic Protocol: Preparation & Elaboration

While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the sulfonyl R-group).

Protocol A: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Objective: Sulfonylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Reagents:

-

Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)[1]

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Purge a round-bottom flask with nitrogen. Add Ethyl piperidine-4-carboxylate (1.0 eq) and DCM (10 mL/g reactant).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Et3N (1.5 eq) dropwise. Stir for 10 minutes.

-

Sulfonylation: Add MsCl (1.2 eq) dropwise over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.

-

Purification: Dry over MgSO4, filter, and concentrate. The product usually solidifies (white solid). Recrystallize from EtOH/Hexane if necessary.

Protocol B: Hit-to-Lead Elaboration (Hydrolysis)

Objective: Convert the ester hit to the active acid for library expansion (Amide Coupling).

-

Hydrolysis: Dissolve the ethyl ester (1.0 eq) in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4–16 hours.

-

Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.[1] The resulting 1-(methylsulfonyl)piperidine-4-carboxylic acid is ready for amide coupling (e.g., HATU/EDC conditions) to explore the S3 pocket.

FBDD Screening Workflows

This compound is best screened using biophysical methods due to its low molecular weight and likely millimolar affinity.

Method 1: Saturation Transfer Difference (STD) NMR

Rationale: The ethyl group and the distinct methyl-sulfonyl singlet provide sharp, isolated NMR signals, making this an excellent reporter for binding.

Experimental Setup:

-

Instrument: 600 MHz NMR with Cryoprobe.

-

Sample: 500 µM Fragment + 10 µM Protein (50:1 ratio) in D2O buffer (phosphate or Tris-d11).

-

Pulse Sequence: Standard STD sequence (e.g., stddiffesgp.3).

-

On-Resonance Irradiation: -0.5 ppm (Protein methyls).

-

Off-Resonance Irradiation: 30 ppm.

-

Analysis:

-

Signal A: Triplet at ~1.25 ppm (Ethyl -CH3).

-

Signal B: Singlet at ~2.8 ppm (Sulfonyl -CH3).

-

Interpretation: If Signal A shows stronger STD effect than Signal B, the ester moiety is buried in the pocket, suggesting the "Grow" strategy should focus on the sulfonyl side. If Signal B is stronger, the sulfonyl is buried, and the ester should be hydrolyzed and grown.

-

Method 2: X-Ray Crystallography (Soaking)

Rationale: The high solubility (cLogP ~0.4) allows for high-concentration soaking without crashing out or damaging crystals.

Protocol:

-

Stock Solution: Prepare 100 mM stock in 100% DMSO.

-

Soak Condition: Dilute into crystallization drop to final concentration of 10–50 mM (ensure DMSO < 10%).

-

Duration: Soak for 1–24 hours.

-

Cryo-protection: The ethyl ester often acts as a cryo-protectant itself; minimal glycerol addition may be needed.

Visualizing the Workflow

The following diagram illustrates the lifecycle of this fragment from synthesis to lead optimization.

Caption: Integrated workflow for synthesizing, validating, and evolving the Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate scaffold.

References

-

ChemicalBook. (2025).[1][2] Ethyl 4-piperidinecarboxylate Properties and Synthesis. Retrieved from

-

PubChem. (2025).[3][4] Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [4]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate (General Piperidine Esterification Protocols). Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Product Specification. Retrieved from

Sources

- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 1-ethylpiperidine-4-carboxylate | C10H19NO2 | CID 11106043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate | C9H17NO4S | CID 66972870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Aminolysis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

[1]

Executive Summary

The 1-(methylsulfonyl)piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing frequently in Janus kinase (JAK) inhibitors, GPCR ligands (e.g., Sigma-1, GPR119), and ion channel modulators.[1][2] The sulfonyl group at the

This guide details the transformation of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate into functionalized amides. While ethyl esters are robust precursors, they are often kinetically sluggish toward direct aminolysis compared to methyl or phenyl esters.[1][2] This note provides three validated protocols ranging from direct organometallic activation to classical two-step coupling, ensuring success across a diverse scope of amine nucleophiles.

Chemical Context & Reactivity Profile[1][3][4]

-

Substrate: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate[1][3]

-

Physical State: White to off-white solid[1]

-

Reactivity Challenge: The ethoxy group is a poor leaving group. Furthermore, the electron-withdrawing

-sulfonyl group exerts a through-bond inductive effect, slightly deactivating the C4-carbonyl, though this also prevents competitive nucleophilic attack by the piperidine ring itself.[2]

Mechanistic Strategy

To drive the reaction

Experimental Protocols

Method A: Trimethylaluminum ( ) Mediated Direct Aminolysis

Best For: Unreactive amines, anilines, and steric bulk.[1][2]

Mechanism:

Safety Warning:

Protocol Steps:

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagent Formation:

-

Charge the amine (1.2 equiv) and anhydrous Toluene (or DCM) (0.2 M concentration relative to ester).[1][2]

-

Slowly add

(2.0 M in Toluene, 1.2 - 1.5 equiv) dropwise via syringe.[1][2] Note: Methane gas evolution will occur.[1][5] Vent via a needle to an oil bubbler. -

Stir at room temperature (RT) for 30 minutes to ensure formation of the active

species.

-

-

Addition: Add Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 equiv) dissolved in a minimal amount of anhydrous Toluene/DCM.

-

Reaction: Heat the mixture to reflux (Toluene: 110°C) or sealed tube heating (80–100°C) for 2–12 hours. Monitor by LC-MS.[1][6]

-

Quenching (Critical):

-

Workup: Extract with EtOAc (

). Wash combined organics with Brine, dry over

Method B: TBD-Catalyzed Transamidation

Best For: Primary alkyl amines, "Green Chemistry" requirements, acid-sensitive substrates.[1][2] Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1][2][7][8][9]

Protocol Steps:

-

Setup: Charge a reaction vial with Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 equiv).

-

Solvent: Dissolve in anhydrous THF or MeCN (0.5 M). Note: Solvent-free conditions can be used if the amine is a liquid.

-

Reagents: Add the amine (1.5 – 2.0 equiv) and TBD (0.1 – 0.3 equiv).

-

Reaction: Cap the vial and stir at 60–80°C for 12–24 hours.

-

Workup:

Method C: Hydrolysis and Peptide Coupling (The "Classic" Route)

Best For: Valuable/scarce amines, chiral amines prone to racemization at high temps.[1][2]

Step 1: Hydrolysis[2]

-

Dissolve ester in THF/MeOH/

(3:1:1).[1][2] -

Acidify with 1M HCl to pH 2.[1][2] Extract with EtOAc to isolate 1-(methylsulfonyl)piperidine-4-carboxylic acid .[1]

Step 2: Coupling[2]

Decision Matrix & Data Comparison

| Feature | Method A ( | Method B (TBD) | Method C (Hydrolysis + HATU) |

| Reactivity | High (Works on Anilines) | Moderate (Primary/Sec.[1] Alkyl) | Very High (Universal) |

| Conditions | Harsh (Reflux, Pyrophoric) | Mild (60°C, Base cat.)[1][2] | Mild (RT) |

| Atom Economy | Low (Stoichiometric Al) | High (Catalytic) | Low (Coupling reagents) |

| Purification | Requires emulsion break | Acid wash (Simple) | Removal of urea byproducts |

| Throughput | Medium | High (Parallel friendly) | Low (2 steps) |

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for the three protocols.

Caption: Decision tree for selecting the optimal aminolysis protocol based on amine nucleophilicity and substrate complexity.

Troubleshooting & Optimization

-

Issue: Low Conversion in Method A.

-

Cause: Incomplete formation of the Al-amine complex.

-

Fix: Ensure the amine +

are stirred for at least 30 mins before adding the ester. Increase temperature to 110°C (refluxing toluene).

-

-

Issue: Emulsion during Workup (Method A).

-

Issue: Racemization (Method C).

-

Fix: If using a chiral amine, avoid TBTU/HBTU; use HATU or COMU and maintain 0°C during the activation step.[2]

-

-

Issue: Solubility of Sulfonamide.

References

-

Trimethylaluminum-Mediated Aminolysis (General Protocol)

-

TBD-Catalyzed Aminolysis

-

Synthesis of Sulfonyl Piperidine Carboxamides (Relevant Analogues)

-

Properties of Ethyl 1-(methylsulfonyl)

Sources

- 1. PubChemLite - Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (C9H17N3O2S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 320424-42-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Trimethylaluminum-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide [smolecule.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Streamlining Drug Discovery with Parallel Synthesis of Novel Piperidine-4-Carboxamides using Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and N-Sulfonylation in Medicinal Chemistry

The piperidine ring is a cornerstone scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents across a wide range of disease areas.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile three-dimensional building block for engaging with biological targets. The strategic functionalization of the piperidine core allows for the precise tuning of a molecule's pharmacological profile.

One such strategic modification is N-sulfonylation. The introduction of a sulfonyl group at the piperidine nitrogen can significantly impact a compound's properties. The strong electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen, which can be crucial for optimizing target engagement, improving metabolic stability, and fine-tuning pharmacokinetic parameters. Furthermore, the sulfonyl moiety itself can participate in key hydrogen bonding interactions within a protein's active site, enhancing binding affinity and selectivity.[2][3]

This application note provides a detailed guide to the use of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate as a versatile building block for the parallel synthesis of novel piperidine-4-carboxamide libraries. We will delve into the rationale behind its use, provide a robust and adaptable protocol for library generation, and discuss the implications for accelerating drug discovery programs.

The Building Block: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate - Properties and Reactivity

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a bifunctional molecule primed for diversity-oriented synthesis. Its key features include:

-

A stable N-methylsulfonyl group: This functional group is generally robust to a variety of reaction conditions, ensuring its integrity throughout a multi-step synthesis.

-

A reactive ethyl ester at the 4-position: This ester is the primary handle for diversification, readily undergoing amidation with a wide range of primary and secondary amines to generate a library of carboxamides.

The reactivity of the ethyl ester is the linchpin of its utility in parallel synthesis. Amide bond formation is one of the most fundamental and well-understood transformations in medicinal chemistry, with a plethora of reliable methods available for its execution.[4]

Parallel Synthesis of a Piperidine-4-Carboxamide Library: A Representative Protocol

The following protocol outlines a method for the parallel synthesis of a library of piperidine-4-carboxamides from Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate and a diverse set of primary and secondary amines in a 96-well plate format. This protocol is designed to be adaptable and can be scaled or modified to suit specific research needs.

Workflow Overview

Caption: Workflow for parallel amide synthesis.

Materials and Reagents

-

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

-

A diverse library of primary and secondary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydroxybenzotriazole (HOBt) (optional, as an additive to suppress side reactions)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

96-well reaction blocks with sealing mats

-

Automated liquid handler (optional, but recommended for efficiency and accuracy)

-

Centrifuge with a plate rotor

-

Plate shaker/vortexer

-

Nitrogen evaporator

Step-by-Step Protocol

1. Preparation of Stock Solutions:

-

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Stock Solution: Prepare a 0.2 M solution in anhydrous DCM.

-

Amine Library Stock Solutions: Prepare 0.25 M solutions of each amine from your library in anhydrous DCM in a separate 96-well plate.

-

EDC Stock Solution: Prepare a 0.4 M solution in anhydrous DCM.

-

DMAP Stock Solution: Prepare a 0.1 M solution in anhydrous DCM.

2. Reagent Dispensing (using an automated liquid handler or multichannel pipette):

-

To each well of a 96-well reaction block, add 100 µL of the Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate stock solution (0.02 mmol).

-

To each well, add 100 µL of the corresponding amine stock solution (0.025 mmol, 1.25 equivalents).

-

Add 50 µL of the DMAP stock solution (0.005 mmol, 0.25 equivalents) to each well.

-

Initiate the reaction by adding 100 µL of the EDC stock solution (0.04 mmol, 2.0 equivalents) to each well.

3. Reaction Incubation:

-

Seal the 96-well reaction block securely with a sealing mat.

-

Place the reaction block on a plate shaker and agitate at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.

4. Parallel Work-up:

-

After the reaction is complete, quench the reaction by adding 200 µL of 1M HCl to each well.

-

Add 500 µL of DCM to each well.

-

Seal the plate and vortex thoroughly for 2 minutes.

-

Centrifuge the plate at 2000 rpm for 5 minutes to separate the layers.

-

Carefully remove the aqueous layer using a multichannel pipette or an automated liquid handler.

-

Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, vortex, and centrifuge as before.

-

Remove the aqueous layer.

-

Transfer the organic layer to a fresh 96-well plate and evaporate the solvent under a stream of nitrogen.

5. Analysis and Storage:

-

Reconstitute the dried residues in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

-

Analyze the purity and confirm the identity of the products in each well using LC-MS.

-

The resulting library is now ready for biological screening.

Representative Data

The following table illustrates the expected outcomes for the synthesis of a small, representative library of piperidine-4-carboxamides using the protocol described above.

| Amine | Product Structure | Expected Mass [M+H]⁺ | Purity (LC-MS) |

| Benzylamine | 311.13 | >90% | |

| 4-Fluoroaniline | 329.10 | >90% | |

| Morpholine | 305.12 | >90% | |

| Pyrrolidine | 289.13 | >90% |

Causality Behind Experimental Choices

-

Choice of Coupling Agents: EDC in combination with DMAP is a widely used and reliable method for amide bond formation that is amenable to parallel synthesis.[4] EDC activates the carboxylic acid (formed in situ by hydrolysis of the ethyl ester, although direct aminolysis is the primary pathway), and DMAP acts as an acyl transfer catalyst, accelerating the reaction.

-

Solvent Selection: Anhydrous DCM is a good choice of solvent as it is relatively inert and dissolves most of the reactants. DMF can also be used, particularly for less soluble amines.

-

Stoichiometry: A slight excess of the amine and EDC is used to ensure the complete consumption of the starting ester.

-

Work-up Procedure: The aqueous work-up is designed to remove excess reagents and by-products. The acid wash removes unreacted amine and DMAP, while the base wash removes any remaining acidic impurities.

Self-Validating System and Quality Control

The robustness of this protocol is validated through the consistent generation of high-purity products across a diverse range of amines. The primary method of quality control is LC-MS analysis of each well in the library. This provides confirmation of the desired product's molecular weight and an assessment of its purity. For hits identified in biological screens, resynthesis and full characterization (including NMR and HRMS) are recommended to confirm the structure and purity of the active compound.

Advanced Applications and Future Directions

The N-methylsulfonyl piperidine-4-carboxamide scaffold generated through this parallel synthesis approach can serve as a starting point for further diversification. For example, if the amine building block contains additional functional groups, these can be used for subsequent reactions to create even more complex and diverse libraries.

Furthermore, this protocol can be adapted for solid-phase synthesis, where the piperidine core is attached to a resin.[5] This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as by-products and excess reagents are simply washed away.

Caption: Solid-phase synthesis workflow for piperidine-4-carboxamides.

Conclusion

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a valuable and versatile building block for the efficient parallel synthesis of novel piperidine-4-carboxamide libraries. The protocol outlined in this application note provides a robust and adaptable method for generating large numbers of diverse compounds for high-throughput screening. By leveraging the strategic advantages of the piperidine scaffold and N-sulfonylation, researchers can accelerate the identification of new lead compounds and advance their drug discovery programs.

References

-

Chen, S., & Xu, J. (1991). Pentafluorophenyl diphenylphosphinate a new efficient coupling reagent in peptide chemistry. Tetrahedron Letters, 32(45), 6711-6714. [Link]

-

Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]

-

Jiang, T., Coin, G., Bordi, S., Nichols, P. L., Bode, J. W., & Wanner, B. M. (2020). Automated and Parallel Amide Synthesis. Chemistry–A European Journal, 26(48), 10899-10904. [Link]

-

Kim, S., Chang, H., & Ko, Y. K. (1985). Benzotriazol-1-yl diethyl phosphate. A new convenient coupling reagent for the synthesis of amides and peptides. Tetrahedron Letters, 26(11), 1341-1342. [Link]

-

Kramer, C. S., & Bode, J. W. (2018). Sulfonamides in medicinal chemistry. Chemical Society Reviews, 47(19), 7268-7306. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxyl

- US5043345A - Piperidine compounds and their prepar

- WO2015181532A1 - Processes for the preparation of azd5363 and novel intermedi

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. National Institutes of Health. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

-

Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines. National Institutes of Health. [Link]

-

Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. CEM Corporation. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

-

Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of bioactive molecules from "Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate"

An In-Depth Guide to the Synthesis of Bioactive Molecules from Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the N-Sulfonylpiperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups toward biological targets.[1][2]

A particularly strategic modification of this scaffold is the introduction of a sulfonyl group on the piperidine nitrogen, creating an N-sulfonylpiperidine moiety. This functional group is not merely a placeholder; it is a powerful modulator of a molecule's properties. The strong electron-withdrawing nature of the sulfonyl group renders the nitrogen non-basic, which can be critical for avoiding off-target interactions (e.g., with aminergic GPCRs) and improving cell permeability. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to ligand-receptor binding interactions.[3]

This guide focuses on a versatile and commercially available starting material: Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate . This building block is primed for synthetic elaboration, featuring a readily transformable ethyl ester at the 4-position. This functionality serves as a reliable anchor point for introducing a wide range of chemical diversity, enabling the synthesis of novel amides, alcohols, and other derivatives with potential therapeutic applications, including as enzyme inhibitors and receptor modulators.[3][4] This document provides a detailed exploration of its synthetic potential, complete with actionable protocols for researchers in drug discovery and development.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄S | [5] |

| Molecular Weight | 235.30 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES | O=C(C1CCN(S(=O)(C)=O)CC1)OCC | [5] |

| InChI Key | ZEISHOJDDIABID-UHFFFAOYSA-N | [5] |

Core Synthetic Transformations and Strategic Considerations

The synthetic utility of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate primarily revolves around the chemical reactivity of its C4-ester functional group. This section outlines the key transformations that unlock a diverse chemical space for generating novel bioactive compounds.

Diagram of Key Synthetic Pathways

Caption: Workflow for the two-step synthesis of a piperidine-4-carboxamide derivative.

Step 1A: Hydrolysis to 1-(Methylsulfonyl)piperidine-4-carboxylic Acid

-

Reaction Setup: To a solution of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 2-4 hours).

-

Workup and Isolation:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~2-3 using 1M HCl. A white precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.

-

Step 1B: Amide Coupling with Benzylamine

-

Reaction Setup: In an inert atmosphere (N₂ or Argon), dissolve the 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add benzylamine (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction Execution: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

-

Workup and Purification:

-

Pour the reaction mixture into water and extract three times with EtOAc.

-

Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the pure N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide.

-

Protocol 2: Reduction to [1-(Methylsulfonyl)piperidin-4-yl]methanol

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via an addition funnel.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup and Isolation (Fieser Workup):

-

Cool the reaction mixture back down to 0 °C.

-

Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular white suspension vigorously for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol. If necessary, purify further by flash column chromatography (using a gradient of methanol in DCM) to obtain pure [1-(methylsulfonyl)piperidin-4-yl]methanol.

-

Conclusion and Future Outlook

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a high-value building block for medicinal chemistry programs. Its utility lies in the straightforward and high-yielding transformations of its C4-ester group, which serves as a reliable portal to diverse libraries of amides and alcohols. The protocols detailed herein provide a robust foundation for researchers to synthesize novel compounds for biological screening. The inherent drug-like properties of the N-sulfonylpiperidine scaffold make this starting material a compelling choice for developing next-generation therapeutics targeting a wide range of diseases. [1][2][3]

References

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Ethyl 4-piperidinecarboxyl

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Ethyl 4-(methylsulfonyl)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. PubMed.

- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 320424-42-8 [sigmaaldrich.com]

Troubleshooting & Optimization

Alternative reagents for the synthesis of N-sulfonylpiperidines

Ticket ID: NSP-001-ALT Subject: Alternative Reagents & Protocols for N-Sulfonylpiperidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why Alternatives?

User Context: You are likely encountering issues with the standard sulfonyl chloride (

-

Hydrolytic Instability: Rapid decomposition in open air or wet solvents.

-

Chemoselectivity Issues: Indiscriminate reactivity with alcohols or phenols present on the piperidine scaffold.

-

Purification Difficulties: Generation of sulfonic acid byproducts that complicate chromatography.

The Solution: This guide details three field-validated alternative workflows: SuFEx (Sulfur-Fluoride Exchange) , Oxidative Coupling of Sulfinates , and DABSO-mediated Insertion . These methods prioritize stability, selectivity, and operational simplicity.

Protocol Hub (The "How-To")

Method A: SuFEx (Sulfur-Fluoride Exchange)

Best For: Late-stage functionalization, scaffolds containing free alcohols/phenols, and automated library synthesis.

Core Reagent: Sulfonyl Fluorides (

Standard Operating Procedure (SOP):

-

Preparation: Dissolve Sulfonyl Fluoride (1.0 equiv) and Piperidine derivative (1.1 equiv) in Acetonitrile (MeCN) or DCM.

-

Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or Ca(NTf2)2 (5 mol% for catalytic activation).

-